4-Ethoxy-benzamidine
Overview
Description
- 4-Ethoxy-benzamidine (also known as 4-ethoxybenzamidine ) is a chemical compound with the molecular formula C₉H₁₂N₂O . It belongs to the class of benzamidines and is characterized by an ethoxy group (C₂H₅O) attached to the benzene ring.
- Synonyms : 4-ethoxybenzene-1-carboximidamide, 4-Ethoxybenzenecarboximidamide.
- CAS Number : 25412-71-9.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of 4-Ethoxy-benzamidine. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular structure of 4-Ethoxy-benzamidine consists of a benzene ring with an ethoxy group (C₂H₅O) attached to the carbon adjacent to the nitrogen atom.
Chemical Reactions Analysis
- Information on specific chemical reactions involving 4-Ethoxy-benzamidine is not readily available. Further research would be required to explore its reactivity.
Physical And Chemical Properties Analysis
- Density : 1.1±0.1 g/cm³
- Boiling Point : 271.2±42.0 °C at 760 mmHg
- Flash Point : 117.8±27.9 °C
- Molar Refractivity : 46.5±0.5 cm³/mol
- Polar Surface Area : 59 Ų
- Solubility : Soluble in organic solvents.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
4-Ethoxy-benzamidine and its derivatives are prominently used in chemical synthesis and medicinal chemistry. Studies have explored the synthesis of various benzamidine derivatives and their potential biological activities, such as hypoglycemic, antifungal, and antiviral properties. For instance, a series of N-[[(dialkylamino)alkoxyl]phenyl]benzamidines showed significant hypoglycemic activity, indicating the chemical's potential in diabetes treatment research (Shroff et al., 1982). Similarly, a library of 4-(4-phenylpiperazine-1-yl)benzamidines was synthesized and evaluated against Pneumocystis carinii, with some compounds showing promising results (Laurent et al., 2010). Also, novel benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable antiavian influenza virus activity (Hebishy et al., 2020).
Biological Evaluation and Imaging
In the field of biology and medical imaging, 4-Ethoxy-benzamidine derivatives have been utilized in various studies. The scintigraphic detection of melanoma metastases using radiolabeled benzamidine ([iodine-123]-(S)-IBZM) is a significant example, showcasing the potential of these compounds in imaging and diagnostic procedures (Maffioli et al., 1994). Moreover, N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) was studied for imaging breast cancer, highlighting its use in cancer detection and treatment monitoring (John et al., 1999).
Enzyme Inhibition and Biological Activity
The derivatives of 4-Ethoxy-benzamidine have been evaluated for their enzyme inhibitory activities and biological functions. For instance, derivatives were found to be competitive inhibitors of proteolytic enzymes like trypsin, plasmin, and thrombin, suggesting therapeutic potential in managing conditions related to enzyme dysregulation (Markwardt et al., 1968). Additionally, aromatic polyamidines containing benzamidine residues showed inhibition of proteinase activity and tumor cell proliferation, indicating the potential use of these compounds in cancer treatment (Nastruzzi et al., 2005).
Safety And Hazards
- Benzamidine compounds may pose risks, including potential harm if ingested or inhaled.
- Precautions : Handle with care, avoid ingestion, and use personal protective equipment.
- Toxicity : Harmful if swallowed; suspected of causing genetic defects.
Future Directions
- Further research is needed to explore the full potential of 4-Ethoxy-benzamidine, including its biological activities, applications, and potential therapeutic uses.
Remember that this analysis is based on available information, and additional studies may provide deeper insights into this compound. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
4-ethoxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFTRNWHJZQNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407788 | |
Record name | 4-Ethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-benzamidine | |
CAS RN |
25412-71-9 | |
Record name | 4-Ethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.